
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is a fluorinated organic compound characterized by its high degree of fluorination and the presence of an octyldisulfanyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane typically involves the following steps:
Fluorination: The starting material, often a hydrocarbon, undergoes a fluorination process to introduce fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Disulfide Formation: The introduction of the octyldisulfanyl group is achieved through a disulfide exchange reaction. This involves reacting a thiol compound with a disulfide compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The disulfide bond can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiolates.
Oxidizing Agents: Hydrogen peroxide (H2O2) or peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of biological membranes due to its hydrophobic nature and ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of fluorinated surfactants, lubricants, and coatings due to its chemical inertness and stability.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is primarily related to its chemical structure:
Molecular Targets: The compound interacts with hydrophobic regions of molecules, such as lipid bilayers in biological membranes.
Pathways Involved: It can modulate the fluidity and permeability of membranes, affecting the function of membrane-bound proteins and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Similar in structure but contains an iodine atom instead of the octyldisulfanyl group.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the disulfide group and has a shorter carbon chain.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is unique due to the presence of both a highly fluorinated chain and an octyldisulfanyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
191213-11-3 |
|---|---|
Formule moléculaire |
C16H21F13S2 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(octyldisulfanyl)octane |
InChI |
InChI=1S/C16H21F13S2/c1-2-3-4-5-6-7-9-30-31-10-8-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 |
Clé InChI |
XCIBTBKBVLRWHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


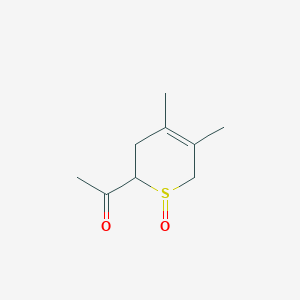
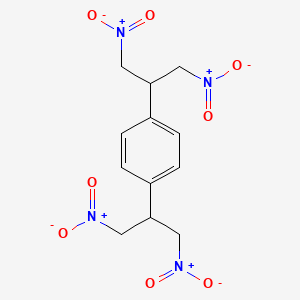
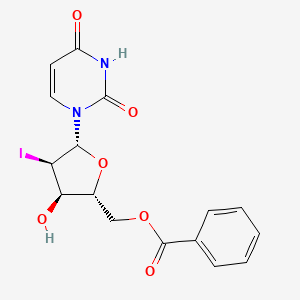
![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)
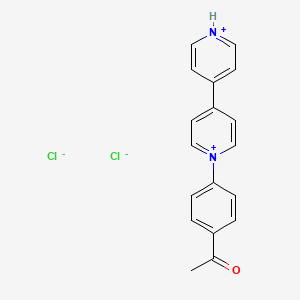
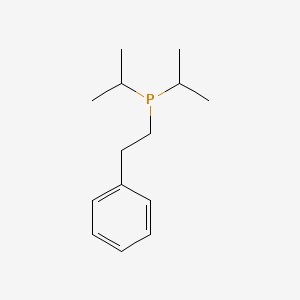
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
